Oxo-Acetamide Bridge vs. Simple Acetamide Linker: Impact on Hydrogen-Bonding Capacity and Conformational Rigidity
The target compound contains a 2-oxoacetamide bridge (glyoxylamide), which introduces a second carbonyl oxygen capable of acting as an additional hydrogen-bond acceptor (HBA). The closest commercially available analog, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 882749-50-0), lacks this oxo group and possesses only a single amide carbonyl. This structural difference increases the target compound's total HBA count from 2 to 3, enhances conformational rigidity around the amide bond, and alters the electronic distribution of the linker region—all factors that can influence molecular recognition at protein binding sites.
| Evidence Dimension | Number of Hydrogen-Bond Acceptors (HBA) |
|---|---|
| Target Compound Data | 3 HBAs (two carbonyl oxygens, one piperazine nitrogen) |
| Comparator Or Baseline | CAS 882749-50-0 (des-oxo analog): 2 HBAs (one carbonyl oxygen, one piperazine nitrogen) |
| Quantified Difference | +1 HBA for the target compound due to the additional oxo group |
| Conditions | Structural comparison based on chemical composition and functional group analysis |
Why This Matters
The additional HBA of the 2-oxoacetamide bridge provides a structurally encoded differentiation that can be exploited in rational drug design to probe hydrogen-bonding requirements of a target, making CAS 941963-10-6 a distinct tool compound for SAR studies where linker electronics and geometry are under investigation.
